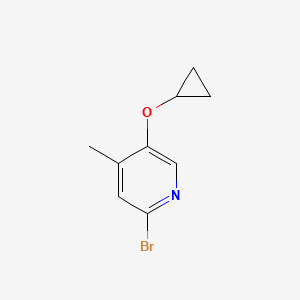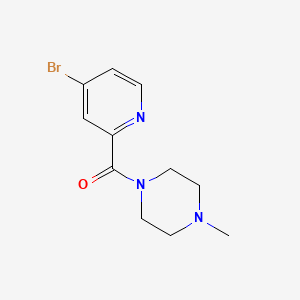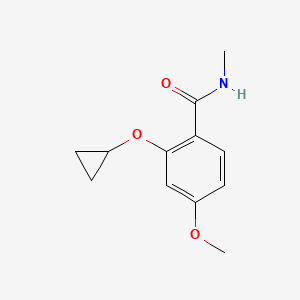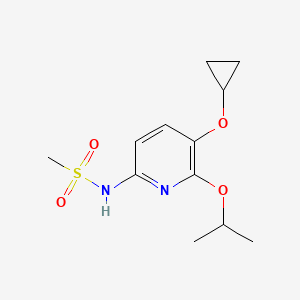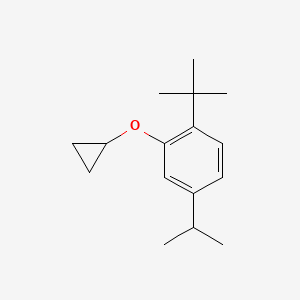
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C16H24O and a molar mass of 232.36 g/mol . This compound is characterized by a benzene ring substituted with tert-butyl, cyclopropoxy, and isopropyl groups, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the reaction of benzene with isobutene under acidic conditions . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene involves its interaction with specific molecular targets and pathways. The tert-butyl and isopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group adds to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be compared with similar compounds such as:
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene: This compound has a similar structure but with different substitution positions, leading to variations in reactivity and applications.
2-Tert-butyl-1-cyclopropoxy-4-isopropylbenzene: Another isomer with distinct properties and uses in research and industry.
Propriétés
Formule moléculaire |
C16H24O |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
1-tert-butyl-2-cyclopropyloxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)12-6-9-14(16(3,4)5)15(10-12)17-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3 |
Clé InChI |
SNFRMHHAORJXRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


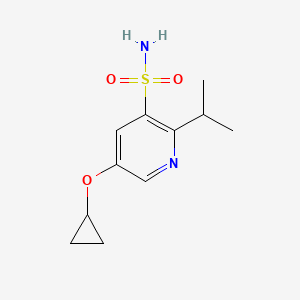
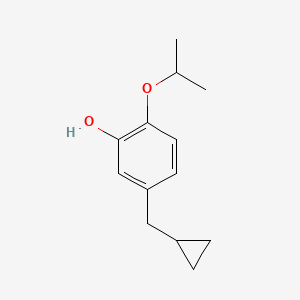
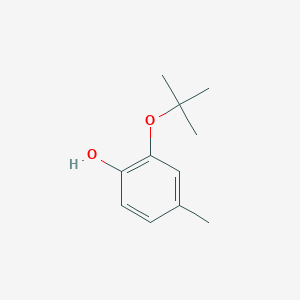


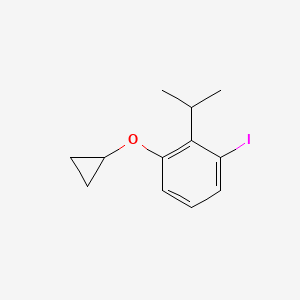
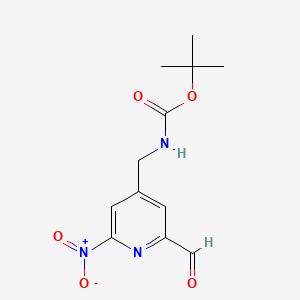

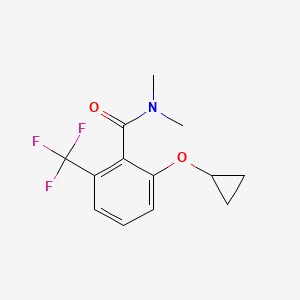
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
